molecular formula C21H16FN3O2S2 B2932352 N-(4-fluorophenyl)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]piperidine-1-carboxamide CAS No. 1105199-85-6

N-(4-fluorophenyl)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]piperidine-1-carboxamide

Cat. No. B2932352
CAS RN: 1105199-85-6
M. Wt: 425.5
InChI Key: HMLSGMUCTJZLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H16FN3O2S2 and its molecular weight is 425.5. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Researchers have been exploring the microwave-assisted synthesis of hybrid molecules containing various moieties such as penicillanic acid or cephalosporanic acid, coupled with piperazine derivatives. These synthesized compounds have been tested for their antimicrobial, antilipase, and antiurease activities, showing moderate to good effectiveness against specific microorganisms. Such research indicates the potential of piperazine derivatives in developing new antimicrobial agents with tailored biological activities (Başoğlu et al., 2013).

Met Kinase Inhibitors for Cancer Therapy

In the context of cancer research, substituted N-phenylpiperazine derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. This is significant because Met kinase is involved in various aspects of malignant progression, including growth, survival, and metastasis. One such compound demonstrated complete tumor stasis in preclinical models, leading to its advancement into clinical trials. This highlights the potential role of phenylpiperazine derivatives in targeted cancer therapies (Schroeder et al., 2009).

Antimicrobial Studies of Fluoroquinolone-Based Compounds

The synthesis and antimicrobial study of fluoroquinolone-based thiazolidinones have revealed significant antibacterial and antifungal activities. These compounds, derived from modifications of the fluoroquinolone scaffold, show promise in addressing resistant strains of bacteria and fungi, suggesting a potential application in developing new antimicrobial agents (Patel & Patel, 2010).

PET Imaging Agents for Neurological Studies

Compounds containing piperazine and fluorine groups have been explored as PET imaging agents, particularly for studying brain receptors like the CB1 cannabinoid receptors and the colony-stimulating factor 1 receptor (CSF1R). These imaging agents can provide valuable insights into neuroinflammation and neurodegenerative diseases, offering a noninvasive tool for diagnosis and monitoring of therapeutic interventions (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

N-(2-fluorophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S2/c1-25-20(27)19-16(11-17(29-19)13-7-3-2-4-8-13)24-21(25)28-12-18(26)23-15-10-6-5-9-14(15)22/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLSGMUCTJZLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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